Product packaging for Cyclohexane, bis(isocyanatomethyl)-(Cat. No.:CAS No. 42170-25-2)

Cyclohexane, bis(isocyanatomethyl)-

Cat. No.: B15350936
CAS No.: 42170-25-2
M. Wt: 194.23 g/mol
InChI Key: QXRRAZIZHCWBQY-UHFFFAOYSA-N
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Description

Significance of Cycloaliphatic Structures in Polymer Design

The incorporation of cycloaliphatic structures, such as the cyclohexane (B81311) ring found in Cyclohexane, bis(isocyanatomethyl)-, into polymer backbones offers several distinct advantages over linear aliphatic or aromatic counterparts. The rigid and bulky nature of the cycloaliphatic ring enhances the stiffness and thermal stability of the polymer, leading to materials with higher glass transition temperatures and improved mechanical strength. Unlike aromatic diisocyanates, which can lead to yellowing and degradation upon exposure to ultraviolet (UV) light, cycloaliphatic diisocyanates provide excellent light and weather stability, making them ideal for applications requiring long-term color retention and outdoor durability. andersondevelopment.comresearchgate.net The less flexible backbone structure resulting from the cyclohexane rings generally produces stiffer materials compared to their linear analogs. researchgate.net

Overview of Isocyanate Reactivity in Advanced Material Synthesis

Isocyanates are characterized by the highly reactive -N=C=O functional group. This group readily undergoes addition reactions with compounds containing active hydrogen atoms, most notably the hydroxyl groups of polyols, to form urethane (B1682113) linkages. This reaction is the foundation of polyurethane chemistry. The reactivity of the isocyanate group is influenced by the electron density on the carbon atom of the -N=C=O group. Isocyanates are electrophiles, and as such, they are reactive toward a variety of nucleophiles, including alcohols, amines, and water. nih.govnih.gov The reaction with a diol or polyol leads to the formation of polymer chains known as polyurethanes.

Isocyanates can also react with water, which can be present as moisture in the reactants. This reaction forms an unstable carbamic acid that decomposes to an amine and carbon dioxide gas. While this can be an undesirable side reaction, it is also harnessed in the production of polyurethane foams where the carbon dioxide acts as a blowing agent. Furthermore, isocyanates can react with amines to form urea (B33335) linkages, leading to the synthesis of polyurea polymers. Acids and bases can initiate polymerization reactions in these materials. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B15350936 Cyclohexane, bis(isocyanatomethyl)- CAS No. 42170-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42170-25-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,1-bis(isocyanatomethyl)cyclohexane

InChI

InChI=1S/C10H14N2O2/c13-8-11-6-10(7-12-9-14)4-2-1-3-5-10/h1-7H2

InChI Key

QXRRAZIZHCWBQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN=C=O)CN=C=O

Origin of Product

United States

The Chemistry of Cyclohexane, Bis Isocyanatomethyl

Isomeric Forms and Their Structural Impact

The spatial arrangement of the isocyanatomethyl groups on the cyclohexane ring significantly influences the properties of the resulting polymers. The primary isomers are 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) and 1,4-bis(isocyanatomethyl)cyclohexane (B82432).

The trans-1,4-isomer, in particular, has a highly symmetrical and linear structure. andersondevelopment.com This symmetry allows for efficient packing of the polymer chains and the formation of well-organized hard segment domains in polyurethanes. researchgate.net This well-ordered structure leads to a high degree of crystallinity in the hard segments and strong hydrogen bonding, resulting in superior mechanical properties, including high tensile strength, excellent tear strength, and high resilience. andersondevelopment.comresearchgate.net Polyurethanes based on the 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane isomers have been shown to exhibit excellent mechanical and dynamic viscoelastic properties compared to those based on other common aliphatic diisocyanates like isophorone diisocyanate (IPDI) and dicyclohexylmethane-4,4'-diisocyanate (H12MDI). researchgate.net

Synthesis and Manufacturing Processes

The synthesis of Cyclohexane, bis(isocyanatomethyl)- typically involves the phosgenation of the corresponding cyclohexyldimethylamine. google.com The process can be outlined in the following steps:

Salification : Cyclohexyldimethylamine is reacted with hydrogen chloride to produce cyclohexyldimethylamine hydrochloride. google.com

Isocyanation : The resulting hydrochloride salt is then reacted with phosgene to yield bis(isocyanatomethyl)cyclohexane and byproducts. google.com

Separation and Purification : The reaction mixture is then subjected to separation and purification processes to isolate the desired bis(isocyanatomethyl)cyclohexane composition. google.com

The raw material, cyclohexyldimethylamine, exists as 1,2-, 1,3-, and 1,4- structural isomers, which are carried through the synthesis to produce the corresponding diisocyanate isomers. google.com

Physicochemical Properties

The physicochemical properties of Cyclohexane, bis(isocyanatomethyl)- are crucial for its handling and application in polymer synthesis. The properties can vary slightly between the 1,3- and 1,4- isomers.

Property1,3-Bis(isocyanatomethyl)cyclohexane1,4-Bis(isocyanatomethyl)cyclohexane
Molecular FormulaC10H14N2O2C10H14N2O2
Molecular Weight194.23 g/mol194.23 g/mol
AppearanceData not availableClear water-white liquid at room temperature
Density1.101 g/mL at 25 °CData not available
Refractive Indexn20/D 1.485Data not available
Equivalent WeightData not available97.2 g/eq

Reaction Mechanisms and Polymerization Pathways of Cyclohexane, Bis Isocyanatomethyl

Fundamental Isocyanate Reactions

The reactivity of Cyclohexane (B81311), bis(isocyanatomethyl)- is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). This functionality allows for reactions with a variety of nucleophiles, leading to the formation of diverse and stable chemical linkages that are foundational to polymer chemistry. nih.govnih.gov

Urethane (B1682113) Linkage Formation with Hydroxyl Groups

The reaction between the isocyanate groups of Cyclohexane, bis(isocyanatomethyl)- and compounds containing hydroxyl (-OH) groups is a cornerstone of polyurethane chemistry, resulting in the formation of urethane linkages (-NH-COO-). This polyaddition reaction is highly efficient and is widely used to synthesize polyurethane elastomers (PUEs). researchgate.netresearchgate.net

The synthesis is often carried out in a two-step prepolymer process. First, the diisocyanate is reacted with a long-chain polyol (like polyester (B1180765) or polyether polyols) to form an isocyanate-terminated prepolymer. This prepolymer is then reacted with a short-chain diol, known as a chain extender (e.g., 1,4-butanediol), to build the final high molecular weight polymer. researchgate.netresearchgate.net The nature of the hydroxyl groups, whether primary or secondary, can influence the reactivity and the structure of the final polymer network. nih.gov For instance, polyurethane hydrogels have been synthesized through the polyaddition of Cyclohexane, bis(isocyanatomethyl)- based prepolymers with cyclodextrins, which possess both primary and secondary hydroxyl groups. nih.gov

The high symmetry of the trans-1,4-bis(isocyanatomethyl)cyclohexane isomer (1,4-H6XDI) promotes excellent crystallization of the hard segments in the resulting polyurethane. researchgate.netresearchgate.net This well-organized structure leads to a distinct micro-phase separation between the hard and soft segments of the polymer, imparting superior mechanical and thermal properties compared to polyurethanes made from other common aliphatic or aromatic diisocyanates. researchgate.netresearchgate.net

Table 1: Reactants and Products in Urethane Linkage Formation

Reactant 1 Reactant 2 Linkage Formed Product
Cyclohexane, bis(isocyanatomethyl)- Polyol (e.g., Polyester polyol, Poly(oxytetramethylene) glycol) Urethane (-NH-COO-) Polyurethane

Urea (B33335) Linkage Formation with Amine Groups

The reaction of isocyanates with primary or secondary amines is a rapid and exothermic process that yields urea linkages (-NH-CO-NH-). nih.govnih.gov This reaction is generally straightforward and can be performed in various solvents like THF or DMF at room temperature, typically without the need for a catalyst. commonorganicchemistry.com

This transformation is fundamental to the production of polyureas and polyurethane-ureas. When Cyclohexane, bis(isocyanatomethyl)- is reacted with a diamine, a polyurea is formed. This reaction can also be part of a more complex polymerization, for example, using amine-terminated compounds as chain extenders for isocyanate prepolymers. The formation of the urea group proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. commonorganicchemistry.com

Table 2: General Conditions for Urea Linkage Formation

Reactants Product Linkage Typical Conditions

Trimerization and Isocyanurate Ring Formation

Under certain conditions, particularly in the presence of specific catalysts, isocyanate groups can react with each other in a cyclotrimerization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate ring. researchgate.net This reaction is a known pathway for isocyanates and can sometimes be a competing side reaction during other polymerization processes, such as the synthesis of oxazolidinones. researchgate.netepo.orgwhiterose.ac.uk

The formation of isocyanurate rings can be desirable for creating cross-linked polymer networks, which enhances the thermal stability and rigidity of the final material. The reaction is often catalyzed by acids or bases. nih.govnih.gov For instance, in the synthesis of oxazolidinones from epoxides and isocyanates, the choice of catalyst is crucial to promote the desired reaction while suppressing the formation of isocyanurate trimers. researchgate.netwhiterose.ac.uk

Reactions with Thiols for Polythiourethane Formation

The nucleophilic addition of a thiol (-SH) group to an isocyanate group results in the formation of a thiourethane linkage (-NH-CO-S-). This process, often referred to as a thiol-isocyanate "click" reaction, is highly efficient and can proceed rapidly to high conversion rates. upc.edunih.gov

This reaction is utilized to synthesize polythiourethanes (PTUs), which are valued for properties such as high refractive indices. researchgate.net For example, a high-refractive-index PTU resin was synthesized from 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) and a multifunctional thiol, 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol. researchgate.net The reaction can be catalyzed by tertiary amines, such as triethylamine, which deprotonate the thiol to form a more reactive thiolate anion. upc.eduresearchgate.net This thiolate then attacks the isocyanate carbon. researchgate.net The use of dithiols, such as 1,4-butanedithiol, as chain extenders with 1,4-bis(isocyanatomethyl)cyclohexane (B82432) is another application of this reaction to create segmented polythiourethane elastomers. researchgate.net

Table 3: Properties of a Polythiourethane Resin from 1,3-Bis(isocyanatomethyl)cyclohexane

Property Value
Refractive Index 1.617 researchgate.net
Abbe Number 38 researchgate.net
Glass Transition Temperature (DSC) 102°C researchgate.net
5% Weight Loss Temperature (N₂) 279°C researchgate.net
Light Transmittance (410–900 nm) 87% researchgate.net

Data from a study using 2,3-bis((2-mercaptoethyl)thio)‐1‐propanethiol and a tertiary amine catalyst. researchgate.net

Oxazolidone Formation with Epoxide Compounds

The reaction between an isocyanate and an epoxide compound can lead to the formation of a five-membered heterocyclic ring known as an oxazolidinone. epo.org This cycloaddition is a valuable synthetic route for creating polymers with enhanced thermal stability. epo.org The reaction mechanism involves the ring-opening of the epoxide, which is typically activated by a catalyst, followed by an attack from the nitrogen of the isocyanate group and subsequent ring closure. whiterose.ac.uk

The regioselectivity of the reaction is influenced by the substitution pattern of the epoxide, with the ring-opening generally occurring at the less-hindered carbon atom via an SN2-type mechanism. whiterose.ac.uk A significant challenge in oxazolidinone synthesis is the potential for competing side reactions, most notably the trimerization of the isocyanate to form isocyanurates. researchgate.netwhiterose.ac.uk The development of selective catalyst systems, such as certain chromium or aluminum complexes, is crucial for achieving high yields and chemoselectivity for the desired oxazolidinone product. researchgate.netwhiterose.ac.uk

Polyaddition Polymerization Mechanisms

The synthesis of high-molecular-weight polymers using Cyclohexane, bis(isocyanatomethyl)- proceeds via polyaddition, a type of step-growth polymerization. In this mechanism, bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. The fundamental reactions detailed in the previous sections are the building blocks for these polymerization processes.

For example, in the creation of polyurethane elastomers, a prepolymer is first formed by reacting a molar excess of Cyclohexane, bis(isocyanatomethyl)- with a diol (the soft segment). This isocyanate-terminated prepolymer is then reacted with a short-chain diol or diamine (the chain extender or hard segment). researchgate.netresearchgate.net This sequential process allows for precise control over the polymer architecture and the distribution of hard and soft segments, which in turn dictates the final material properties. researchgate.net

Similarly, polythiourethane networks are formed by the step-growth polymerization of the diisocyanate with multifunctional thiols. upc.edu The "click" nature of the thiol-isocyanate reaction ensures high reaction fidelity and the efficient formation of a well-crosslinked network. researchgate.net The structure of the diisocyanate plays a critical role; the high symmetry of trans-1,4-bis(isocyanatomethyl)cyclohexane, for example, facilitates strong hydrogen bonding and efficient packing of the hard segments, leading to polymers with enhanced elasticity, heat resistance, and durability. researchgate.netresearchgate.net

Step-Growth Polymerization Fundamentals

Cyclohexane, bis(isocyanatomethyl)-, as a bifunctional monomer, undergoes step-growth polymerization to form high-molecular-weight polymers. This type of polymerization proceeds by a series of reactions in which functional groups of monomers react to first form dimers, then trimers, and progressively larger oligomers, until finally a long polymer chain is formed.

The fundamental reaction involves the electrophilic carbon atom of the isocyanate group reacting with a nucleophile, typically a compound containing an active hydrogen atom. The most common co-monomers are diols (containing two hydroxyl, -OH, groups) and diamines (containing two primary amine, -NH2, groups).

Reaction with Diols (Polyurethane Formation): When Cyclohexane, bis(isocyanatomethyl)- reacts with a diol, it forms a polyurethane. The hydrogen from the hydroxyl group adds to the nitrogen of the isocyanate, and the oxygen from the hydroxyl group bonds to the carbonyl carbon, resulting in a urethane linkage.

Reaction with Diamines (Polyurea Formation): When the co-monomer is a diamine, the resulting polymer is a polyurea. This reaction is generally much faster than the reaction with diols.

These reactions are highly exothermic and can be initiated by acids or bases. nih.govnih.gov The polymerization must often be conducted in inert solvents, especially when base-catalyzed, to control the reaction rate and prevent potentially explosive violence. nih.govnih.gov

Role of Catalysts in Polymerization Kinetics

While the reaction between isocyanates and active hydrogen compounds can proceed without a catalyst, the rate is often too slow for practical applications. Catalysts are therefore crucial for controlling the polymerization kinetics, influencing not only the reaction speed but also the selectivity between competing reactions (e.g., isocyanate reacting with urethane to form allophanate (B1242929) cross-links).

The polymerization of Cyclohexane, bis(isocyanatomethyl)- is susceptible to catalysis by both acids and bases. nih.gov The selection of a catalyst depends on the desired reaction rate, the specific co-monomer being used (diol, amine, water), and the desired properties of the final polymer. The two main classes of catalysts for isocyanate-based polymerization are tertiary amines and organometallic compounds.

Catalyst TypeMechanism of ActionEffect on Kinetics
Tertiary Amines Act as nucleophilic catalysts, forming a reactive complex with the isocyanate group, which then readily reacts with the hydroxyl or amine group.Generally promote a fast initial reaction rate. Their effectiveness can be influenced by their basicity and steric hindrance.
Organometallic Compounds (e.g., Tin, Zirconium) Form a coordination complex with both the isocyanate and the hydroxyl group, bringing them into close proximity and activating them for reaction. nih.govHighly efficient, often providing a significant increase in reaction rate even at very low concentrations. They are particularly effective for the isocyanate-hydroxyl reaction.

The kinetic behavior of the system is complex. For instance, in related polymerization systems, it has been observed that faster kinetics can lead to the buildup of polymer at the surface of catalyst particles, creating diffusion limitations that restrict monomer access to the particle interior. nih.gov This highlights that catalyst choice affects not just the chemical reaction rate but also the morphological development of the polymer.

Curing Kinetics and Time-Temperature-Transformation (TTT) Diagrams

The curing of a thermoset system based on Cyclohexane, bis(isocyanatomethyl)- involves the transformation of a liquid resin into a solid, cross-linked network. The kinetics of this process are critically dependent on temperature. A Time-Temperature-Transformation (TTT) diagram is an essential tool for understanding and controlling this curing process. cam.ac.ukyoutube.com

A TTT diagram maps the time required to reach distinct physical states—such as gelation and vitrification—as a function of the isothermal cure temperature. nsf.gov

Construction: To construct a TTT diagram, multiple samples are cured at different constant temperatures. cam.ac.uk The time to reach key events (like the onset of gelation or the completion of the reaction) is recorded. These points are then plotted on a graph with temperature on the y-axis and the logarithm of time on the x-axis. youtube.com

Key Features: The resulting curves typically form a "C" or "S" shape. cam.ac.uk The "nose" of the curve represents the temperature at which the transformation occurs most rapidly. At temperatures above the nose, the rate is limited by a lower driving force for nucleation/reaction, while at temperatures below the nose, the rate is limited by reduced molecular mobility (diffusion). scribd.com

Interactive TTT Diagram Model A generic TTT diagram is presented below to illustrate the concept for a thermosetting system.

RegionState of MaterialDescription
Liquid Soluble, fusible prepolymerThe initial state of the resin before significant reaction has occurred. The system is a viscous liquid.
Gel + Liquid (Rubber) GelationAn infinite, cross-linked network has formed (the gel point), but the material is still rubbery and contains a soluble fraction.
Gel (Rubber) Post-gel rubberThe material is a single, fully gelled network but remains above its glass transition temperature (Tg), behaving as a rubber.
Gel (Glass) VitrificationThe glass transition temperature of the curing material rises to meet the cure temperature, causing the reaction to slow dramatically as the material becomes a rigid glass.
Char Degraded MaterialAt very high temperatures, the polymer network begins to thermally degrade.

Understanding the TTT diagram for a formulation containing Cyclohexane, bis(isocyanatomethyl)- is crucial for optimizing manufacturing processes, as it allows for the selection of a cure schedule that avoids premature vitrification and ensures complete network formation, thereby achieving the desired final mechanical properties. nsf.gov

Cross-linking Chemistry and Network Formation

The formation of a durable, three-dimensional polymer network is a key application of Cyclohexane, bis(isocyanatomethyl)-. sigmaaldrich.comsigmaaldrich.com Its bifunctional nature, with two isocyanate groups extending from a rigid cyclohexane ring, allows it to act as an effective cross-linking agent. sigmaaldrich.com

Network formation occurs when Cyclohexane, bis(isocyanatomethyl)- is reacted with co-reactants that have a functionality greater than two. For example, reacting it with a triol (a polyol with three hydroxyl groups) will lead to a branched structure that ultimately forms a single, covalently bonded network.

The chemistry of network formation is identical to that of linear polymerization—the creation of urethane or urea linkages. However, the use of multi-functional reactants creates branch points. As the reaction proceeds, these branches connect, leading to a rapid increase in viscosity until the gel point is reached, where a continuous network extends throughout the material.

The properties of the final network are directly influenced by the structure of the monomers and the cross-link density.

Reactant SystemResulting LinkageNetwork Characteristics
Cyclohexane, bis(isocyanatomethyl)- + Polyol (functionality > 2)UrethaneForms a polyurethane network. The rigidity of the cyclohexane ring contributes to hardness and thermal stability. The choice of polyol (e.g., long, flexible chains vs. short, rigid chains) will determine the final elasticity and toughness.
Cyclohexane, bis(isocyanatomethyl)- + Polyamine (functionality > 2)UreaForms a polyurea network. These reactions are typically very fast. The resulting networks are known for their high strength and chemical resistance.
Cyclohexane, bis(isocyanatomethyl)- in excess with DiolUrethane + AllophanateIf the isocyanate is in excess, it can react with the N-H group of an already formed urethane linkage. This creates an allophanate cross-link, increasing the network density and rigidity.

The ability to form these robust networks makes Cyclohexane, bis(isocyanatomethyl)- a valuable component in the formulation of high-performance coatings, adhesives, and elastomers. sigmaaldrich.com

Polymer Architecture and Morphological Studies of Derived Materials

Segmented Copolymer Design with Cyclohexane (B81311), bis(isocyanatomethyl)-

Polyurethanes derived from "Cyclohexane, bis(isocyanatomethyl)-" are segmented copolymers, meaning they are composed of alternating rigid 'hard' segments and flexible 'soft' segments. This architectural design allows for a high degree of customization in the final polymer's properties.

The hard segments in these polyurethanes are formed by the reaction of "Cyclohexane, bis(isocyanatomethyl)-" with a low molecular weight chain extender, such as a diol or triol. researchgate.netresearchgate.netsci-hub.se The inherent symmetry and structure of the diisocyanate play a crucial role in the organization of these hard segments. researchgate.netsci-hub.se For instance, the trans-1,4-bis(isocyanatomethyl)cyclohexane isomer, with its high symmetry, facilitates the formation of well-organized and crystalline hard segment domains. researchgate.netresearchgate.netresearchgate.net This high degree of order is due to strong cohesive forces and hydrogen bonding between the polyurethane chains. researchgate.netresearchgate.net

The crystallinity and organization of the hard segments directly impact the mechanical properties of the polyurethane. Well-formed hard segment domains act as physical cross-links, reinforcing the polymer matrix and leading to higher tensile strength and Young's modulus. researchgate.netsci-hub.se In contrast, less symmetric diisocyanates tend to result in more amorphous hard segments, leading to a decrease in these mechanical properties. researchgate.net

The thermal behavior of these hard segments is also a key characteristic. For example, hard segment models synthesized from certain cycloaliphatic diisocyanates and 1,4-butanediol (B3395766) have shown distinct melting points, indicating a crystalline nature. sci-hub.se

Polyether Glycols: Polyether polyols, such as poly(oxytetramethylene) glycol (PTMG), are commonly used and contribute to good flexibility and hydrolytic stability. researchgate.netrsc.org However, they can sometimes lead to increased phase mixing with the hard segments due to interactions between the ether groups and the urethane (B1682113) linkages. nih.gov

Polyester (B1180765) Glycols: Polyester polyols generally lead to polyurethanes with higher mechanical properties, such as rigidity, due to the inherent stiffness of the ester bonds. rsc.org They can, however, be more susceptible to hydrolysis.

Polycarbonate Glycols: Polycarbonate-based soft segments are known for conferring good thermal stability and favorable properties for medical applications. mdpi.com

The polarity and molecular weight of the soft segment also play a critical role. nih.gov For instance, highly nonpolar soft segments like polydimethylsiloxane (B3030410) (PDMS) can lead to excellent microphase separation from the polar hard segments. nih.gov Increasing the molecular weight of the soft segment can also promote better phase separation. nih.gov

Chain extenders are low molecular weight compounds with two or more reactive functional groups that react with the isocyanate groups to form the hard segments. sci-hub.segoogle.com The choice of chain extender is crucial in determining the structure and properties of the hard segment and, consequently, the entire polymer.

Diols: Diols, such as 1,4-butanediol, are widely used chain extenders. researchgate.netresearchgate.net The structure of the diol can affect the packing and crystallinity of the hard segments.

Triols: The incorporation of tri-functional chain extenders, like 1,1,1-trimethylolpropane (TMP), introduces branching and can modify the network structure of the polyurethane. researchgate.netsci-hub.se This can lead to changes in mechanical properties, such as a decrease in Young's modulus. sci-hub.se

Dithiols: The use of dithiols as chain extenders results in the formation of polythiourethanes. These materials can exhibit different hydrogen bonding characteristics and mechanical properties compared to their polyurethane counterparts. researchgate.netkyushu-u.ac.jp

The reactivity of the chain extender with the isocyanate is also an important consideration in the synthesis process. jonuns.com

Microphase Separation Phenomena in Polyurethane Systems

The thermodynamic incompatibility between the rigid, polar hard segments and the flexible, often nonpolar, soft segments drives a phenomenon known as microphase separation. pitt.edunih.gov This results in the formation of distinct hard and soft domains at the nanometer scale, which is fundamental to the unique properties of segmented polyurethanes. pitt.edu

Several factors govern the extent and nature of microphase separation in polyurethanes derived from "Cyclohexane, bis(isocyanatomethyl)-":

Chemical Structure and Symmetry: The high symmetry of diisocyanates like trans-1,4-bis(isocyanatomethyl)cyclohexane promotes strong, regular packing of the hard segments, leading to a high degree of microphase separation. researchgate.netresearchgate.net

Hard and Soft Segment Content: The relative proportion of hard and soft segments in the polymer chain significantly impacts the morphology. nih.govkpi.ua Higher hard segment content generally leads to more pronounced phase separation. kpi.ua

Intermolecular Interactions: Strong hydrogen bonding within the hard segments is a primary driver for their aggregation and phase separation. researchgate.netresearchgate.net Conversely, interactions between the hard and soft segments, such as hydrogen bonding between urethane groups and ether or ester groups in the soft segment, can lead to phase mixing. nih.govkpi.ua

Soft Segment Polarity and Molecular Weight: A larger difference in polarity between the hard and soft segments enhances the driving force for phase separation. nih.gov Increasing the molecular weight of the soft segment can also improve the degree of phase separation. nih.gov

Chain Extender Type: The structure of the chain extender influences the packing and ordering of the hard segments, thereby affecting microphase separation. mdpi.com

The morphology of the microphase-separated structure is often characterized by hard domains dispersed within a continuous soft segment matrix. The size, shape, and connectivity of these domains determine the macroscopic properties of the material.

The hard domains, formed by the aggregation of hard segments, act as physical cross-links and reinforcing fillers, providing the material with its strength and elasticity. nih.gov The soft domains, composed of the flexible polyol chains, are responsible for the elastomeric behavior of the polyurethane. nih.gov

The degree of order within the hard domains can vary from amorphous to highly crystalline, depending on the chemical structure of the diisocyanate and chain extender. sci-hub.se Well-organized hard segment domains, as seen with symmetric diisocyanates, contribute to superior mechanical and thermal properties. researchgate.netresearchgate.net The morphology of these systems can be investigated using techniques such as small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM), which can provide information on the size, spacing, and arrangement of the hard and soft domains. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Properties of Polyurethane Elastomers (PUEs) based on Different Diisocyanates

This table compares the mechanical and thermal properties of PUEs synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) to those made with 4,4'-diphenylmethane diisocyanate (MDI) and dicyclohexyl methane-4,4'-diisocyanate (H12MDI).

Property1,4-H6XDI-based PUEMDI-based PUEH12MDI-based PUE
Young's Modulus HighHighLower
Tensile Strength HighHighLower
Crystallinity of Hard Segment HighModerateLow
Hydrogen Bonding StrongStrongWeaker
Microphase Separation Well-organizedGoodLess defined
Thermal Stability ExcellentGoodGood
Light Stability ExcellentPoorGood

Data compiled from studies highlighting the superior performance of 1,4-H6XDI in creating well-crystallized hard segment domains. researchgate.netresearchgate.net

Table 2: Influence of Soft Segment Type on Polyurethane Properties

This table outlines the general influence of different polyol types on the final properties of polyurethanes.

Soft Segment TypeKey CharacteristicsResulting Polyurethane Properties
Polyether Glycols Good flexibility, low temperature performance, hydrolytic stabilityFlexible, good resilience, susceptible to oxidative degradation
Polyester Glycols Good mechanical properties, abrasion resistance, chemical resistanceHigh tensile strength, good tear resistance, susceptible to hydrolysis
Polycarbonate Glycols Excellent hydrolytic stability, good heat resistance, good mechanical propertiesDurable, good biocompatibility, often used in medical applications

This table summarizes the general trends observed in the influence of the soft segment on polyurethane properties. sci-hub.senih.govrsc.orgnih.gov

Crystalline and Amorphous Phases in Polymeric Networks

Polymers synthesized from "Cyclohexane, bis(isocyanatomethyl)-" isomers, particularly when reacted with polyols to form polyurethanes, exhibit a semi-crystalline structure. khanacademy.org This structure is characterized by the presence of both ordered crystalline domains and disordered amorphous regions. khanacademy.orgyoutube.com The crystalline regions arise from the regular packing of the polymer chains, often within the hard segments of polyurethanes, while the amorphous phases are composed of randomly oriented and entangled chains. youtube.comresearchgate.net

The formation and organization of these phases are influenced by several factors, including the chemical structure of the reactants and the conditions of polymerization. researchgate.net In polyurethanes, the hard segments, formed by the reaction of the diisocyanate and a chain extender, can form crystalline domains through hydrogen bonding. researchgate.netscilit.com The soft segments, typically composed of longer, more flexible polyol chains, constitute the amorphous regions. researchgate.net

Table 1: Influence of Crystalline and Amorphous Phases on Polymer Properties

Phase Structural Characteristics Impact on Polymer Properties
Crystalline Ordered, tightly packed polymer chains. researchgate.net Enhances tensile strength, stiffness, and heat resistance. researchgate.net
Amorphous Disordered, randomly coiled polymer chains. youtube.com Provides flexibility, elasticity, and impact resistance. researchgate.net
Semi-crystalline A composite of both crystalline and amorphous regions. khanacademy.org Offers a tunable balance of mechanical strength and flexibility. researchgate.net

This table summarizes the general influence of crystalline and amorphous phases on the properties of polymers derived from Cyclohexane, bis(isocyanatomethyl)-.

Effects of Stereoisomerism on Polymer Morphology and Aggregation Structure

The stereoisomerism of "Cyclohexane, bis(isocyanatomethyl)-", specifically the cis and trans configurations of the isocyanatomethyl groups on the cyclohexane ring, has a profound effect on the resulting polymer's morphology and aggregation structure. wikipedia.orglibretexts.orglibretexts.org These isomers, which have the same chemical formula but different spatial arrangements, lead to polymers with distinct properties. wikipedia.org

The trans isomer, with its more linear and symmetrical structure, facilitates more efficient packing of the polymer chains. researchgate.net This leads to a higher degree of crystallinity in the hard segments of polyurethanes. researchgate.netscilit.com The well-organized hard segment domains contribute to enhanced mechanical properties, such as higher tensile strength and improved thermal stability. researchgate.netresearchgate.net For instance, polyurethanes based on trans-1,4-bis(isocyanatomethyl)cyclohexane exhibit superior mechanical and thermal properties compared to those made from other aliphatic diisocyanates. researchgate.netresearchgate.net

In contrast, the cis isomer has a bent, less symmetrical structure, which hinders the regular packing of polymer chains and results in a more amorphous polymer. wikipedia.orgresearchgate.net This can lead to materials with greater flexibility but potentially lower strength and thermal resistance compared to their trans-based counterparts. The mixture of cis and trans isomers, as is often the case in commercial grades, results in polymers with properties that are an average of the two, offering a balance between rigidity and flexibility. sigmaaldrich.com

Research has demonstrated that controlling the stereoisomer structure of 1,4-bis(isocyanatomethyl)cyclohexane (B82432) allows for the development of polyurethanes with tailored properties. researchgate.net For example, polyurethanes synthesized with a high trans isomer content show improved elasticity and heat resistance due to the formation of well-organized hard segment phases. researchgate.net

Table 2: Impact of Stereoisomerism on Polymer Properties

Isomer Molecular Structure Effect on Polymer Morphology Resulting Polymer Properties
trans Linear, symmetrical structure. researchgate.net Promotes efficient chain packing and higher crystallinity. researchgate.net Higher tensile strength, improved heat resistance, and enhanced elasticity. researchgate.netresearchgate.net
cis Bent, asymmetrical structure. wikipedia.orgresearchgate.net Hinders chain packing, leading to a more amorphous structure. researchgate.net Increased flexibility, potentially lower strength and thermal stability.
Mixture of cis and trans A combination of linear and bent structures. sigmaaldrich.com Results in a semi-crystalline structure with intermediate properties. A balance of stiffness and flexibility.

This table outlines the effects of cis and trans stereoisomers of Cyclohexane, bis(isocyanatomethyl)- on the morphology and properties of the resulting polymers.

Structure Property Relationships in Cyclohexane, Bis Isocyanatomethyl Derived Polymers

Influence of Diisocyanate Structure on Polymer Performance

The arrangement of the isocyanatomethyl groups on the cyclohexane (B81311) ring, along with the purity of the isomers, directly impacts the resulting polymer's architecture and, consequently, its performance.

Cyclohexane Ring Conformation Effects

The cyclohexane ring in 1,4-bis(isocyanatomethyl)cyclohexane (B82432) predominantly exists in a "chair" conformation, which is the most stable, strain-free arrangement. libretexts.orglibretexts.orgmasterorganicchemistry.com This ring can have its substituent groups in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orgwikipedia.org The two main isomers are cis, where one isocyanatomethyl group is axial and the other is equatorial, and trans, where both are equatorial. wikipedia.org The trans isomer's diequatorial arrangement results in a more linear and symmetrical polymer chain. andersondevelopment.comandersondevelopment.com This linearity facilitates better packing of polymer chains and the formation of well-ordered hard-segment domains in polyurethanes, which contributes to higher melting points and improved thermal stability. researchgate.netmdpi.com In contrast, the cis isomer introduces a structural kink, leading to more amorphous polymers with less ordered structures. mdpi.com The inherent rigidity of the cyclohexane ring, when compared to linear aliphatic chains, also contributes to a higher glass transition temperature in the resulting polymers. researchgate.net

Isomeric Purity and Symmetry Contributions

The ratio of cis to trans isomers of 1,4-bis(isocyanatomethyl)cyclohexane is a critical determinant of the final polymer's properties. mdpi.com A higher proportion of the trans isomer is generally desirable for achieving superior polymer performance. andersondevelopment.comandersondevelopment.com The high symmetry of the trans isomer promotes the formation of well-organized, crystalline hard-segment domains. andersondevelopment.comresearchgate.net This ordered arrangement enhances the intermolecular hydrogen bonding between urethane (B1682113) groups, which in turn improves the polymer's tensile strength, modulus, and thermal resistance. researchgate.netmdpi.com

Conversely, a greater concentration of the cis isomer leads to a less symmetrical polymer structure, which hinders the development of these well-defined hard-segment domains. mdpi.com This results in a more amorphous polymer characterized by a lower degree of phase separation between hard and soft segments, and consequently, lower tensile strength and hardness. mdpi.com Therefore, controlling the isomeric purity during the synthesis of 1,4-bis(isocyanatomethyl)cyclohexane is crucial for customizing the performance of the resulting polyurethane. mdpi.comnih.gov

Mechanical Property Enhancement and Durability

Polymers synthesized using 1,4-bis(isocyanatomethyl)cyclohexane are recognized for their impressive mechanical strength and long-term durability, which are direct consequences of the diisocyanate's cycloaliphatic nature. andersondevelopment.comandersondevelopment.comresearchgate.net

Elasticity and Strain Recovery

Polyurethanes formulated with 1,4-bis(isocyanatomethyl)cyclohexane can demonstrate remarkable elasticity and the ability to recover from strain. researchgate.netsigmaaldrich.comsigmaaldrich.com The rigid cyclohexane rings form well-defined hard-segment domains that act as physical crosslinks, anchoring the flexible soft segments (typically polyols). When the material is stretched, the soft segments uncoil, and upon release of the stress, they return to their original, coiled state. The strength and order of the hard domains, particularly those formed from the trans isomer, are key to preventing permanent deformation and ensuring high strain recovery. researchgate.net

Tensile Strength and Modulus Control

The tensile strength and modulus of these polyurethanes are strongly influenced by the content of the hard segment and the degree of phase separation. mdpi.com The rigid nature of the cyclohexane ring, combined with strong intermolecular hydrogen bonding in the hard domains, results in high tensile strength and modulus. researchgate.netresearchgate.net A higher percentage of the trans isomer enhances these properties by promoting more crystalline and ordered hard segments. andersondevelopment.comresearchgate.netmdpi.com The Young's modulus of these materials has been shown to increase with a higher hard-segment content. mdpi.com

Below is a table illustrating the general relationship between hard segment content and the mechanical properties of polyurethanes based on 1,4-bis(isocyanatomethyl)cyclohexane.

Table 1: Influence of Hard Segment Content on Mechanical Properties

Note: This data is illustrative and represents general trends. Actual values can vary based on the specific polyol and other formulation components.

Tear Strength and Resilience Characteristics

The tear strength and resilience of polyurethanes made with 1,4-bis(isocyanatomethyl)cyclohexane are also tied to the morphology of the hard and soft segments. andersondevelopment.com Effective phase separation is critical for high tear strength, as the soft, rubbery phase can dissipate energy at the tip of a tear, while the hard domains provide the strength to resist crack propagation. andersondevelopment.com The resilience, or the ability to absorb energy without permanent damage, is also a function of this two-phase structure. Elastomers based on the trans isomer of 1,4-bis(isocyanatomethyl)cyclohexane, in particular, exhibit exceptional tear strength and resilience. andersondevelopment.comandersondevelopment.com

The following table provides a comparative look at the mechanical properties of elastomers derived from the trans-1,4-isomer.

Table 2: Mechanical Properties of trans-1,4-H6XDI Elastomers

Note: Data adapted from studies on trans-1,4-H6XDI based elastomers. andersondevelopment.comandersondevelopment.com

Abrasion Resistance

Polymers derived from Cyclohexane, bis(isocyanatomethyl)-, particularly the trans-1,4-H6XDI isomer, exhibit exceptional abrasion resistance. This high level of durability is attributed to the formation of well-ordered hard segment domains, which create a tough and resilient polymer matrix. andersondevelopment.comspecialchem.com In comparative studies, elastomers based on trans-1,4-H6XDI have shown abrasion resistance that is superior or comparable to those based on ultra-high-performance aromatic diisocyanates like para-phenylene diisocyanate (PPDI) and o-tolidine (B45760) diisocyanate (TODI). andersondevelopment.com

For instance, when formulated into polyurethane elastomers with a polycaprolactone (B3415563) (PCL) backbone, the resulting material combines the toughness and abrasion resistance typical of polyester-based polyurethanes with the high resilience usually associated with polyether-based systems. andersondevelopment.com The abrasion resistance, measured using a rotary drum abrader (ASTM D5963), demonstrates the superior performance of H6XDI-based elastomers. andersondevelopment.com

Table 1: Comparative Abrasion Resistance of Polyurethane Elastomers (93 Shore A)

Property trans-1,4-H6XDI/PCL PPDI/PTMEG TODI/PTMEG
Abrasion Loss (mm³) 28 32 34

Data sourced from technical papers comparing ultra high-performance elastomers. The test was conducted via ASTM D5963, rotary drum abrader, on elastomers cured with 1,4-butanediol (B3395766). andersondevelopment.com

Thermal Stability and Heat Resistance

The inherent thermal stability of polymers derived from Cyclohexane, bis(isocyanatomethyl)- is a direct result of its cycloaliphatic structure. sigmaaldrich.com The rigid cyclohexane ring contributes to a higher glass transition temperature (Tg) and improved heat resistance in the final polymer. specialchem.com Polyurethane elastomers (PUEs) synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) demonstrate superior thermal properties compared to those based on other diisocyanates. scilit.comresearchgate.net The high symmetry of the 1,4-H6XDI molecule facilitates strong hydrogen bonding and efficient crystallization of the hard segments, leading to enhanced thermal stability. researchgate.netresearchgate.net

Research has shown that PUEs based on 1,4-H6XDI exhibit improved heat resistance and a better compression set at elevated temperatures. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) of copolymers derived from this diisocyanate shows high decomposition temperatures. For example, some copolymers have shown a 5% weight loss temperature (T5%) in the range of 350-353°C. researchgate.net This indicates that the material maintains its structural integrity at high temperatures. The prepolymers based on trans-1,4-H6XDI also show superior stability against heat history. andersondevelopment.com

Table 2: Thermal and Mechanical Properties of Thermoplastic Polyurethanes (TPUs) (Hardness ~85A)

Property 1,4-H6XDI-based TPU HMDI-based TPU MDI-based TPU
Compression Set (70°C, 22h) (%) 25 35 45
Softening Temperature (°C) 170 155 150

Data sourced from a comparative study of TPUs with similar hardness. researchgate.net

Environmental Durability

The environmental durability of polymers is critical for applications involving exposure to outdoor conditions, including sunlight and moisture. Aliphatic isocyanates like Cyclohexane, bis(isocyanatomethyl)- are known to produce polymers with significantly better environmental resistance than their aromatic counterparts. researchgate.net

A key advantage of using Cyclohexane, bis(isocyanatomethyl)- in polymer synthesis is the exceptional light stability and non-yellowing properties of the resulting products. andersondevelopment.comspecialchem.com Unlike aromatic diisocyanates, which contain chromophores that degrade upon exposure to UV radiation and cause yellowing, the aliphatic structure of H6XDI lacks these moieties. andersondevelopment.comresearchgate.net This makes it an ideal building block for coatings, elastomers, and fibers that must maintain their color and appearance over long periods of outdoor exposure. andersondevelopment.comresearchgate.net

Polyurethane elastomers based on 1,4-H6XDI demonstrate excellent color stability. researchgate.net Accelerated UV light-stability tests (QUV) on coatings formulated with similar aliphatic isocyanates show minimal color change (ΔE*) even after extended exposure. specialchem.compcimag.com This inherent resistance to photo-oxidation ensures the longevity and aesthetic appeal of materials used in demanding applications. specialchem.comulprospector.com

Hydrolytic stability, or the resistance to degradation by water, is another critical aspect of a polymer's durability. Polyurethanes based on aliphatic diisocyanates generally exhibit increased resistance to hydrolysis compared to those based on aromatic isocyanates. researchgate.net The stability of the urethane linkage is paramount, as hydrolysis can lead to depolymerization and a loss of mechanical properties. lifescienceglobal.com

Advanced Characterization Techniques for Cyclohexane, Bis Isocyanatomethyl Based Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of the resulting polymers, verifying the successful polymerization reaction, and identifying key functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and readily available technique for monitoring the polymerization reaction and confirming the formation of polyurethane structures. The synthesis of polyurethanes from Cyclohexane (B81311), bis(isocyanatomethyl)- and a polyol involves the reaction of the isocyanate (-NCO) groups with the hydroxyl (-OH) groups of the polyol. This conversion can be tracked by observing specific changes in the infrared spectrum.

A key indicator of a successful polymerization is the disappearance or significant reduction of the strong absorption band corresponding to the asymmetric stretching of the isocyanate group (-N=C=O), which typically appears around 2270 cm⁻¹. researchgate.netresearchgate.net Concurrently, the formation of the urethane (B1682113) linkage is confirmed by the appearance of characteristic absorption bands. These include the N-H stretching vibration, generally observed in the range of 3300-3340 cm⁻¹, and the carbonyl (C=O) stretching of the urethane group, which is typically seen between 1600 cm⁻¹ and 1725 cm⁻¹. researchgate.netspectroscopyonline.com

The position of the C=O stretching peak can provide further details about the morphology of the polymer, specifically regarding hydrogen bonding between the hard segments. A non-hydrogen-bonded or "free" carbonyl group absorbs at a higher wavenumber (around 1720-1725 cm⁻¹), while a hydrogen-bonded carbonyl group absorbs at a lower wavenumber (around 1705 cm⁻¹). spectroscopyonline.com The presence of both peaks indicates microphase separation within the polymer. Other important peaks include the C-H stretching vibrations around 2900 cm⁻¹ and the C-O stretching within the urethane linkage, which gives a strong peak between 1200 and 1265 cm⁻¹. researchgate.netspectroscopyonline.com

Table 1: Characteristic FTIR Absorption Bands for Polyurethanes based on Cyclohexane, bis(isocyanatomethyl)-

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Significance
Isocyanate (-N=C=O)Asymmetric Stretch~2270Indicates unreacted monomer; disappears upon complete reaction. researchgate.net
Amine (N-H)Stretch3300 - 3340Confirms formation of the urethane linkage. researchgate.net
Carbonyl (C=O)Stretch (Hydrogen-Bonded)1705 - 1725Indicates urethane linkage formation and hard segment association. spectroscopyonline.com
Carbonyl (C=O)Stretch (Non-Hydrogen-Bonded)~1725Indicates urethane linkage formation in less ordered regions. spectroscopyonline.com
Alkane (C-H)Stretch~2900Corresponds to the cyclohexane and other aliphatic parts of the polymer. researchgate.net
Urethane (C-O)Stretch1200 - 1265Confirms the presence of the urethane ester group. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR)

¹H-NMR spectroscopy provides detailed information about the chemical environment of protons within the polymer structure, complementing the functional group analysis from FTIR. In polyurethanes synthesized from Cyclohexane, bis(isocyanatomethyl)-, specific proton signals confirm the structure of the final polymer.

The protons of the methylene (B1212753) group adjacent to the nitrogen atom of the urethane linkage (-CH₂-NH-) typically appear as a signal around 2.9-3.0 ppm. researchgate.net The protons of the methylene group next to the oxygen atom of the urethane linkage (-O-CH₂-) can also be identified. For example, in polyurethanes made with 1,4-butanediol (B3395766) as a chain extender, the protons of the methylene group adjacent to the newly formed urethane oxygen (-CO-O-CH₂-) would resonate at approximately 4.0 ppm. researchgate.net The complex multiplet signals corresponding to the protons of the cyclohexane ring and any polyol backbone would also be present in the spectrum, typically in the upfield region.

Table 2: Typical ¹H-NMR Chemical Shifts for Polyurethanes based on Cyclohexane, bis(isocyanatomethyl)-

Proton EnvironmentTypical Chemical Shift (δ, ppm)MultiplicitySignificance
-CH ₂-NH-COO-~2.9 - 3.0MultipletProtons on the methyl group adjacent to the urethane nitrogen. researchgate.net
-COO-CH ₂-~4.0MultipletProtons on the carbon adjacent to the urethane oxygen (e.g., from a chain extender like 1,4-butanediol). researchgate.net
Cyclohexane Ring Protons1.0 - 2.0Complex MultipletsProtons of the central cyclohexane ring structure.
Polyol Backbone ProtonsVaries (typically 1.2 - 3.8)Complex MultipletsProtons from the soft segment polyol.
Urethane NH ~6.4Broad SingletProton of the urethane N-H group. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the service temperature range, thermal stability, and processing characteristics of Cyclohexane, bis(isocyanatomethyl)- based polymers.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Kinetics

DSC is a versatile technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyurethanes, which are often segmented block copolymers, DSC is instrumental in identifying the glass transition temperature (Tg) of the soft and hard segments. The Tg of the soft segment, which is related to the polyol used, indicates the low-temperature flexibility of the material. The Tg of the hard segment, formed by the diisocyanate and chain extender, relates to the upper service temperature. A significant difference between the soft and hard segment Tgs is indicative of good microphase separation, which often leads to superior mechanical properties. mdpi.com

DSC is also widely employed to study the curing kinetics of polyurethane systems. mdpi.comcore.ac.uk By conducting experiments at multiple heating rates, the exothermic curing reaction can be analyzed to determine key kinetic parameters. core.ac.uk Methods such as the Kissinger and Ozawa-Flynn-Wall analyses can be applied to the DSC data to calculate the activation energy (Ea) of the curing reaction. mdpi.com This information is vital for optimizing curing cycles in manufacturing processes, ensuring complete reaction and the development of desired material properties. mdpi.com For some fast-curing systems, the reaction can start at temperatures as low as -25°C. mdpi.com

Table 3: Information Obtained from DSC Analysis of Cyclohexane, bis(isocyanatomethyl)- Based Polymers

ParameterDescriptionTypical Findings and Significance
Glass Transition (Tg)Temperature at which the amorphous regions of the polymer transition from a rigid to a rubbery state.Separate Tgs for soft and hard segments indicate microphase separation. mdpi.com Tg of soft segments influences low-temperature performance.
Melting Temperature (Tm)Temperature at which crystalline domains melt.May be observed for well-ordered hard segments, indicating a high degree of crystallinity.
Curing ExothermHeat released during the polymerization (curing) reaction.The area under the exotherm is proportional to the total heat of reaction.
Activation Energy (Ea)The minimum energy required to initiate the curing reaction.Determined from multi-heating rate DSC scans using models like Kissinger or Ozawa; crucial for process optimization. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for assessing the thermal stability of polymers. The resulting TGA curve provides the temperatures at which degradation begins (onset temperature) and the profile of mass loss over different temperature ranges. The degradation of polyurethanes is known to be a multi-step process. osti.govresearchgate.net The first and least stable linkage to break is typically the urethane bond, which can dissociate back into isocyanate and alcohol at temperatures around 200-250°C. osti.gov Subsequent degradation steps at higher temperatures involve the breakdown of the polyol soft segment and other components. researchgate.net

TGA experiments are often performed at various heating rates to gain a deeper understanding of the degradation kinetics. osti.govresearchgate.net The onset temperature of degradation tends to shift to higher values as the heating rate increases. osti.gov This data can be used in kinetic models to predict the long-term thermal stability and lifetime of the polymer under specific operating temperatures.

Table 4: TGA Data for Thermal Stability of Cyclohexane, bis(isocyanatomethyl)- Based Polyurethanes

ParameterDescriptionTypical Temperature Range (°C)Significance
Onset of Degradation (T_onset)The temperature at which significant mass loss begins.200 - 300Indicates the upper limit for short-term thermal exposure. Influenced by heating rate. osti.gov
Temperature of Max. Degradation Rate (T_max)The temperature at which the rate of mass loss is highest for a specific degradation step.Varies by degradation stepIdentifies the most rapid stages of decomposition.
Multi-Step DegradationThe presence of multiple distinct mass loss steps in the TGA curve.200 - 600+Reflects the sequential breakdown of different chemical linkages (urethane, ether, ester, etc.) within the polymer. osti.govresearchgate.net
Char YieldThe percentage of material remaining at the end of the analysis at high temperature.VariesCan be related to the flame retardancy characteristics of the polymer.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

DMA is a highly sensitive technique used to measure the mechanical properties of materials as a function of temperature, time, or frequency. In a typical DMA experiment, a small oscillatory stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. anton-paar.comtainstruments.com The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), or damping factor, which is a measure of energy dissipation in the material. anton-paar.com

For polyurethanes based on Cyclohexane, bis(isocyanatomethyl)-, DMA is particularly useful for identifying the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a distinct peak in the tan δ curve. uel.ac.ukresearchgate.net The sensitivity of DMA often allows for the detection of secondary transitions (β, γ relaxations) at temperatures below the main Tg, which are associated with localized molecular motions in the polymer chains. The height and width of the tan δ peak provide information about the degree of molecular mobility and the heterogeneity of the polymer network. The magnitude of the storage modulus in the rubbery plateau region, above the Tg, is related to the crosslink density of the polymer. Polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have been shown to exhibit excellent dynamic viscoelastic properties. researchgate.net

Table 5: Viscoelastic Properties from DMA of Cyclohexane, bis(isocyanatomethyl)- Based Polymers

PropertySymbolDescriptionSignificance
Storage ModulusE'A measure of the stored elastic energy in the material.Indicates the stiffness of the material. A sharp drop signifies the glass transition. uel.ac.uk
Loss ModulusE''A measure of the energy dissipated as heat.Related to viscous damping and internal friction. A peak in E'' is also associated with the glass transition.
Damping Factortan δThe ratio of loss modulus to storage modulus (E''/E').The peak of the tan δ curve is often used to define the glass transition temperature (Tg) and provides information on damping capacity. uel.ac.ukresearchgate.net
Rubbery Plateau ModulusE' (above Tg)The relatively stable storage modulus at temperatures above the glass transition.Its value is proportional to the crosslink density of the polymer network.

Morphological and Microstructural Characterization

The performance and physical properties of polymers derived from Cyclohexane, bis(isocyanatomethyl)- are intrinsically linked to their morphology and microstructure. Advanced characterization techniques are crucial for elucidating these features, providing insights into the arrangement of polymer chains and the resulting material properties.

Small-Angle X-ray Scattering (SAXS) for Microphase Separation

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanoscale structure of materials. ou.edu It is particularly valuable for characterizing the microphase separation in polyurethanes (PUs) based on Cyclohexane, bis(isocyanatomethyl)-. This separation arises from the thermodynamic incompatibility between the "hard" segments, rich in urethane linkages from the diisocyanate, and the "soft" segments, typically composed of polyols. researchgate.net

In SAXS analysis, a well-collimated X-ray beam is directed at a sample, and the resulting scattered radiation is measured at very small angles. ou.edu The scattering patterns provide information about the size, shape, and arrangement of electron density fluctuations within the material. ou.edu For polyurethanes, these fluctuations correspond to the distinct hard and soft domains. The presence of a peak in the SAXS profile is a clear indicator of microphase separation, with the position of the peak relating to the average distance between these domains. cityu.edu.hk

Studies on polyurethanes synthesized with 1,4-bis(isocyanatomethyl)cyclohexane have utilized SAXS to understand the degree of microphase separation. elsevierpure.com For instance, research comparing polyurethanes and polythiourethanes (PTUs) derived from this diisocyanate revealed that while the ordering of hard segment chains was lower in PTUs, the degree of microphase separation was stronger. elsevierpure.com This was attributed to differences in hydrogen bonding and chain packing.

Furthermore, SAXS can be used to monitor structural changes under varying conditions, such as temperature. As the temperature increases, the microphase-separated domains may merge, leading to a more homogeneous state, which can be observed through changes in the SAXS pattern. researchgate.net The interpretation of SAXS data often involves complex modeling, but it provides unparalleled quantitative information about the nanoscale morphology that governs the macroscopic properties of these advanced polymers. ou.edu

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique for probing the crystalline structure of polymeric materials. iaea.org Unlike SAXS, which examines larger-scale structures, WAXD provides information on the atomic and molecular level, revealing details about the packing of polymer chains within crystalline domains. mdpi.com

In polyurethanes based on Cyclohexane, bis(isocyanatomethyl)-, the hard segments can sometimes crystallize, which significantly impacts the material's mechanical properties. iaea.orgresearchgate.net The high symmetry of the 1,4-H6XDI molecule, a common isomer of Cyclohexane, bis(isocyanatomethyl)-, facilitates the crystallization of the hard segment chains. researchgate.net WAXD patterns of these polymers can show sharp diffraction peaks superimposed on a broad amorphous halo. The sharp peaks are indicative of crystalline order, and their positions and intensities can be used to determine the unit cell parameters of the crystal lattice. mdpi.commdpi.com

For example, WAXD measurements have been used to compare the degree of ordering in the hard segments of polyurethanes and polythiourethanes. elsevierpure.com These studies have shown that the type of chain extender and the nature of the linkages (urethane vs. thiourethane) influence the ability of the hard segments to pack into an ordered, crystalline structure. elsevierpure.com The degree of crystallinity, which can be quantitatively estimated from WAXD data, is a critical parameter that correlates with properties such as stiffness, strength, and thermal stability.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology of polymer systems. researchgate.net In the context of Cyclohexane, bis(isocyanatomethyl)- based polymers, particularly polyurethanes, TEM is instrumental in confirming the microphase-separated structure suggested by scattering techniques like SAXS. researchgate.netsemanticscholar.org

For TEM analysis, ultrathin sections of the polymer material are prepared and stained, typically with heavy metal compounds that preferentially associate with one of the phases (either hard or soft segments), to enhance contrast. researchgate.net The resulting images can reveal the size, shape, and distribution of the hard and soft domains. For instance, in a well-phase-separated polyurethane, TEM micrographs might show dark, discrete or interconnected hard segment domains dispersed within a lighter, continuous soft segment matrix. semanticscholar.org

TEM studies have been used to characterize the morphology of various polyurethane systems, including those with core-shell and interpenetrating network structures. researchgate.net This direct visualization is invaluable for correlating the observed morphology with the synthesis conditions and the resulting mechanical and thermal properties of the material.

Rheological Characterization

Rheology is the study of the flow and deformation of materials. For polymers based on Cyclohexane, bis(isocyanatomethyl)-, rheological characterization provides critical insights into their processing behavior and end-use performance. Techniques such as dynamic mechanical analysis (DMA) and melt rheometry are employed to measure properties like viscosity, modulus, and damping as a function of temperature, frequency, or strain.

The rheological properties of these polymers are strongly influenced by their molecular architecture, molecular weight, and the degree of microphase separation. For instance, the presence of well-defined hard segment domains in polyurethanes acts as physical crosslinks at service temperatures, imparting high modulus and elasticity. As the temperature increases towards the softening or melting point of the hard domains, a significant drop in modulus and viscosity is observed, which is a key characteristic for thermoplastic processing. researchgate.net

Rheological studies have shown that polyurethanes based on 1,4-bis(isocyanatomethyl)cyclohexane can exhibit superior mechanical and thermal properties compared to those based on other common diisocyanates. researchgate.net The temperature-dependent viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), can reveal transitions associated with the glass transition of the soft segments and the disordering of the hard segments. These measurements are crucial for understanding the material's behavior over a range of temperatures and for designing materials with specific mechanical responses.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. slideshare.netshimadzu.com This information is fundamental as it directly influences many of the physical properties of the final material, including its mechanical strength, melt viscosity, and thermal behavior. lcms.cz

In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. slideshare.net Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later. researchgate.net By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined. shimadzu.com

For polymers derived from Cyclohexane, bis(isocyanatomethyl)-, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution.

The choice of solvent (mobile phase) and column type is critical for accurate GPC analysis and depends on the solubility of the polymer. ufl.edu For some high-performance polymers that are difficult to dissolve, GPC analysis may need to be performed at elevated temperatures. lcms.cz

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. For novel polymers and the monomers used in their synthesis, such as Cyclohexane, bis(isocyanatomethyl)-, elemental analysis provides a crucial verification of the chemical formula.

This technique typically involves the combustion of a small, precisely weighed amount of the sample in a stream of oxygen. The resulting combustion gases (e.g., CO2, H2O, N2) are then separated and quantified, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen. The theoretical elemental composition can be calculated from the proposed chemical formula, and a close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the synthesized compound.

For example, for Cyclohexane, bis(isocyanatomethyl)- with the chemical formula C10H14N2O2, the theoretical elemental composition can be calculated and compared against experimental results to confirm the successful synthesis of the monomer. nih.govnih.gov

Viscosity Measurements

Viscosity is a critical parameter in the processing and characterization of polymers, including those synthesized from Cyclohexane, bis(isocyanatomethyl)-. It provides insight into the material's flow behavior under various conditions, which is essential for optimizing manufacturing processes such as injection molding and extrusion. The viscosity of these polymers is influenced by several factors, including temperature, shear rate, molecular weight, and the specific composition of the polymer, particularly the nature of the soft and hard segments.

Detailed Research Findings

The rheological behavior of thermoplastic polyurethanes (TPUs) is complex due to their segmented structure, consisting of hard segments derived from the diisocyanate and a chain extender, and soft segments from a polyol. researchgate.net Polyurethanes based on the cycloaliphatic diisocyanate Cyclohexane, bis(isocyanatomethyl)- are noted for their excellent mechanical and dynamic viscoelastic properties. researchgate.net

Research indicates that the viscosity of isocyanate-terminated prepolymers generally decreases with increasing shear rate, demonstrating a pseudoplastic (shear-thinning) character. researchgate.net This behavior is also temperature-dependent, with viscosity decreasing as the temperature rises. researchgate.netfilamatrix.com For instance, in a study of various isocyanate-terminated prepolymers, the viscosity was observed to decrease at higher temperatures across a range of shear rates. researchgate.net

The specific isomer of the chain extender used in the synthesis of TPUs can also significantly impact their melt viscosity. A study comparing TPUs synthesized with 1,4-butanediol (1,4-BDO) and 1,3-butanediol (B41344) (1,3-BDO) found that those made with 1,4-BDO exhibited a higher melt viscosity. mdpi.com This highlights the sensitivity of the polymer's flow characteristics to subtle changes in its molecular architecture.

In the context of prepolymer compositions for polyurethane elastomers, specific viscosity targets are often set to ensure processability. For a prepolymer composition containing 1,4-bis(isocyanatomethyl)cyclohexane, patent literature specifies that the viscosity of the polycarbonate polyol at 80°C should be 4000 mPa·s or less, and the resulting prepolymer composition at 80°C should also have a viscosity of 4000 mPa·s or less.

Table 1: Newtonian Melt Viscosity of a Thermoplastic Polyurethane at Various Temperatures. cenam.mx

Temperature (°C)Dynamic Viscosity (Pa·s)Capillary Viscosity (Pa·s)
210--
220--
230--
240--

The viscosity of these polymers can be measured using various types of rheometers, such as dynamic shear, capillary, and torque rheometers. cenam.mx For solution viscosity, Ubbelohde-type viscometers are commonly employed. plastics.toray The choice of solvent can also affect the viscosity measurements, with N,N-dimethylformamide (DMF) being a common solvent for polyurethane characterization. plastics.toray

Advanced Material Applications of Cyclohexane, Bis Isocyanatomethyl Derived Polymers

High-Performance Polyurethane Elastomers

Polyurethane elastomers (PUEs) synthesized from Cyclohexane (B81311), bis(isocyanatomethyl)-, particularly the trans-1,4-isomer, exhibit ultra-high-performance properties. andersondevelopment.comandersondevelopment.com The compact, linear, and symmetrical structure of trans-1,4-bis(isocyanatomethyl)cyclohexane leads to the formation of well-organized hard segment domains when reacted with chain extenders like 1,4-butanediol (B3395766). researchgate.netresearchgate.net This efficient crystallization of the hard segments results in excellent phase separation from the soft segment (typically a polyol like polytetramethylene glycol or polycaprolactone), which is crucial for superior elastomeric properties. andersondevelopment.comresearchgate.net

These elastomers demonstrate a remarkable combination of high elasticity, lower compression set, and improved heat resistance. researchgate.netepa.gov Research reveals that PUEs based on 1,4-bis(isocyanatomethyl)cyclohexane (B82432) achieve high impact resilience and a high softening temperature (above 170°C), properties not typically attainable with other existing diisocyanates. researchgate.netevitachem.com Their mechanical properties, such as tear strength and resilience, are comparable or even superior to elastomers based on high-performance aromatic diisocyanates like para-phenylene diisocyanate (PPDI) and o-tolidine (B45760) diisocyanate (TODI). andersondevelopment.comandersondevelopment.com

A significant advantage of using an aliphatic diisocyanate like Cyclohexane, bis(isocyanatomethyl)- is the resulting light stability. andersondevelopment.comresearchgate.net Unlike aromatic diisocyanate-based polyurethanes that yellow upon light exposure, these aliphatic PUEs are non-yellowing, making them suitable for applications where color retention is critical. andersondevelopment.comevitachem.com Furthermore, prepolymers made from trans-1,4-bis(isocyanatomethyl)cyclohexane show excellent stability in terms of shelf life and resistance to humidity. andersondevelopment.comandersondevelopment.com

Comparative Properties of Polyurethane Elastomers
Property1,4-H6XDI-based PUEMDI-based PUE (Aromatic Control)H12MDI-based PUE (Aliphatic Control)Reference
Tensile StrengthHighHighLower researchgate.net
Tear StrengthSuperiorGoodGood andersondevelopment.com
Resilience (Bashore Rebound)SuperiorStandardStandard andersondevelopment.com
Light Stability (Non-yellowing)ExcellentPoorExcellent researchgate.netresearchgate.net
Heat ResistanceImprovedGoodGood researchgate.netepa.gov

Protective Coatings and Adhesives

The inherent attributes of Cyclohexane, bis(isocyanatomethyl)- make it a valuable component in the formulation of high-performance protective coatings and adhesives. sigmaaldrich.comcymitquimica.com Its aliphatic nature ensures excellent UV stability and resistance to yellowing, a critical requirement for coatings used in outdoor or optically clear applications.

In coatings, polymers derived from this diisocyanate provide enhanced durability and chemical resistance. sigmaaldrich.com They are used to create repellency, lubrication, and adhesion promotion coatings. alfa-chemistry.com The strong and durable polymer networks formed are suitable for demanding applications in the automotive and industrial sectors.

Sealants and Related Formulations

Polymers based on Cyclohexane, bis(isocyanatomethyl)- are utilized in sealant formulations where durability and environmental resistance are paramount. evitachem.com The robust urethane (B1682113) linkages formed contribute to sealants with excellent mechanical properties and longevity. The chemical structure lends itself to creating sealants for industrial applications, including those in the automotive and construction industries, where resistance to weathering and chemicals is necessary. evitachem.comtib-chemicals.com The cross-linking capabilities of this diisocyanate contribute to the formulation of stable and resilient sealant products. sigmaaldrich.com

Specialty Foams (Micro-cellular and Flexible)

The use of Cyclohexane, bis(isocyanatomethyl)- extends to the production of specialty polyurethane foams, including micro-cellular and flexible varieties. These materials are noted in patent literature for applications in various industrial fields. The resulting foams benefit from the inherent properties of the diisocyanate, such as good mechanical strength and thermal stability. Micro-cellular foams, in particular, are used in components like cleaning blades and vibration-proof materials, where consistent and high-performance properties are required.

Polymer Electrolytes for Energy Storage (e.g., Li-ion Batteries)

A novel application for Cyclohexane, bis(isocyanatomethyl)- is in the field of energy storage, specifically as a component in polymer electrolytes for lithium-ion batteries. sigmaaldrich.com The 1,3-isomer is used as a cross-linking agent to prepare gel polymer electrolytes (GPEs) via UV curing. sigmaaldrich.com GPEs are being researched extensively as a safer alternative to flammable liquid electrolytes, combining the ionic conductivity of a liquid with the mechanical stability of a solid. oaepublish.comtaylorfrancis.com Isocyanate compounds, in general, are investigated as film-forming electrolyte additives that can improve the stability of the solid electrolyte interphase (SEI) on the battery's anode, leading to better capacity retention. researchgate.net The development of polymer-based electrolytes is a key area of research for creating high-voltage, high-energy-density batteries. oaepublish.com

Optical Materials (e.g., High-Refractive Polyurethane Lenses)

The high symmetry of the 1,4-isomer of Cyclohexane, bis(isocyanatomethyl)- makes it exceptionally suitable for synthesizing high-refractive-index optical polymers. Polyurethane and poly(thiourethane) resins derived from this diisocyanate are used to manufacture plastic lenses for eyeglasses and cameras. google.comchemicalbook.com These materials offer a combination of high refractive index (up to 1.65), high Abbe number (indicating low chromatic dispersion), low specific gravity, and high heat resistance. google.com

The resulting plastic lenses are lightweight, resistant to breaking, and can be dyed, offering significant advantages over traditional inorganic glass lenses. google.com The excellent light stability and non-yellowing properties imparted by the aliphatic diisocyanate are particularly crucial for optical applications, ensuring the long-term clarity and performance of lenses, eyewear frames, and other optical components. evitachem.comgoogle.comwipo.int

Optical Properties of 1,4-Bis(isocyanatomethyl)cyclohexane-Based Polymers
PropertyValue/CharacteristicApplication BenefitReference
Refractive IndexHigh (up to 1.65)Thinner, lighter lenses
Abbe NumberHighLow chromatic aberration, clearer vision google.com
UV StabilityExcellent (Non-yellowing)Long-term optical clarity evitachem.com
Specific GravityLowLightweight optical elements google.com

Composites and Engineered Plastics

Cyclohexane, bis(isocyanatomethyl)- is a component in polyurethane resins used for producing engineered plastics and composites. These materials find use in a wide array of industrial and consumer products. For instance, thermoplastic polyurethane resins made with this diisocyanate are suitable for slush molding, a process used to create soft-touch surfaces like automotive instrument panels and door panels. Patent literature describes its use in creating polyurethane compositions for erosion-protective elastomers, which require high mechanical strength (>20 MPa) and elongation at break (>500%). google.com These applications leverage the durability, strength, and thermal properties that the cycloaliphatic diisocyanate imparts to the polymer matrix.

Melt Electrospinning for Fabricating Polymer Scaffolds (Focus on Polymerization and Material Properties)

The fabrication of three-dimensional scaffolds for advanced material applications, such as in tissue engineering, demands polymers with a specific set of characteristics. The process of melt electrospinning, an alternative to solution electrospinning that avoids the use of potentially cytotoxic solvents, requires polymers that are not only biocompatible and biodegradable but also possess suitable thermal and melt-flow properties. Polyurethanes derived from Cyclohexane, bis(isocyanatomethyl)- have emerged as promising candidates due to their unique molecular structure, which imparts exceptional mechanical and thermal properties.

Polymerization

Polyurethanes are segmented copolymers synthesized from a diisocyanate, a polyol (which forms the soft segment), and a chain extender (which, with the diisocyanate, forms the hard segment). The choice of the diisocyanate is critical as it significantly influences the final properties of the polymer. Cycloaliphatic diisocyanates, such as 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane, offer a combination of properties that are highly desirable for biomedical applications. Unlike their aromatic counterparts, aliphatic diisocyanates generally exhibit greater light stability and resistance to thermal degradation. researchgate.netsemanticscholar.org

The polymerization process typically involves reacting the bis(isocyanatomethyl)cyclohexane with a suitable macrodiol, such as a polyester (B1180765) or polyether polyol, to form a prepolymer. This is followed by the addition of a chain extender, like 1,4-butanediol, to complete the polymerization. The reaction of the isocyanate groups with the hydroxyl groups of the polyol and chain extender forms the characteristic urethane linkages. researchgate.netresearchgate.net The symmetrical structure of the cyclohexane ring, particularly in the trans-1,4-isomer of bis(isocyanatomethyl)cyclohexane, allows for the formation of well-organized, crystalline hard segment domains. researchgate.netresearchgate.net This efficient packing leads to a high degree of physical crosslinking through hydrogen bonding, which is a key factor in the superior mechanical performance of these materials. researchgate.net

The reactivity of isocyanate groups is influenced by the chemical structure to which they are attached. Aromatic isocyanates are generally more reactive than aliphatic ones. aidic.it Within aliphatic isocyanates, the structure of the cycloaliphatic ring can also affect polymerization kinetics. mdpi.com

Material Properties

The properties of polyurethanes derived from Cyclohexane, bis(isocyanatomethyl)- are largely dictated by the structure of the hard segments and the degree of phase separation between the hard and soft segments. The use of cycloaliphatic diisocyanates like 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane results in polyurethanes with excellent mechanical properties, often surpassing those based on other common aliphatic diisocyanates. researchgate.net

Studies on polyurethane elastomers synthesized from a mixture of 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane have demonstrated their superior performance. These elastomers exhibit high tensile strength and modulus, which is attributed to the rigidity of the cyclohexane ring in the polymer backbone. researchgate.net In particular, polyurethanes based on trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) have shown exceptional elasticity and heat resistance. researchgate.netresearchgate.net The high symmetry of the 1,4-H6XDI molecule facilitates strong hydrogen bonding and crystallization of the hard segments, leading to a well-defined microphase-separated structure. researchgate.netresearchgate.net This morphology is responsible for the high performance of these materials.

For melt electrospinning, the thermal properties of the polymer are of paramount importance. The polymer must be thermally stable at the processing temperature to avoid degradation. Polyurethanes based on aliphatic diisocyanates generally show good thermal stability. mdpi.com The melting temperature (Tm) and glass transition temperature (Tg) of the polymer will determine the processing window for melt electrospinning. Research has shown that the thermal properties can be tailored by adjusting the hard segment content and the specific isomer of the diisocyanate used. researchgate.net For instance, a polyurethane based on 1,4-H6XDI exhibited a higher melting point compared to its counterparts made from MDI and HMDI, indicating a more stable and organized hard segment structure. researchgate.net

The mechanical properties of the final electrospun scaffold are also heavily dependent on the intrinsic properties of the polymer. The high tensile strength and elasticity of polyurethanes derived from Cyclohexane, bis(isocyanatomethyl)- suggest that scaffolds fabricated from these materials would be robust and resilient, which is a critical requirement for applications such as tissue engineering where the scaffold must provide mechanical support to growing cells.

Below are tables summarizing the properties of polyurethane elastomers based on Cyclohexane, bis(isocyanatomethyl)-, which indicate their suitability for producing high-performance melt-electrospun scaffolds.

Table 1: Mechanical Properties of Polyurethane Elastomers This table presents a comparison of the mechanical properties of polyurethane elastomers synthesized from different diisocyanates.

DiisocyanateTensile Strength (MPa)Hardness (Shore A)Elongation at Break (%)
MDI-based PU23.4Not specifiedNot specified
HMDI-based PUNot specifiedNot specifiedNot specified
IPDI-based PUNot specifiedNot specifiedNot specified
1,4-H6XDI-based PUEsHighNot specifiedHigh

Table 2: Thermal Properties of Diisocyanate-Based Polyurethanes This table illustrates the thermal characteristics of polyurethanes, which are crucial for the melt electrospinning process.

DiisocyanateMelting Temperature (Tm) of Hard Segment (°C)Glass Transition Temperature (Tg) of Soft Segment (°C)
1,4-H6XDI-based PUE206-58.3
MDI-based PUE152.5-56.2
HMDI-based PUE67.6-58.4

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of polyurethanes derived from Cyclohexane (B81311), bis(isocyanatomethyl)-, MD simulations help in understanding the development of microphase-separated structures, which are critical to the material's mechanical properties.

These simulations model the interactions between the "hard segments" (composed of the diisocyanate and a chain extender) and the "soft segments" (typically a long-chain polyol). The symmetric and rigid structure of trans-1,4-bis(isocyanatomethyl)cyclohexane promotes efficient packing and strong hydrogen bonding within the hard segments. rubber.or.kr This leads to a high degree of microphase separation, where the hard segments self-assemble into ordered domains, reinforcing the flexible soft segment matrix. researchgate.net

Research has shown that polyurethanes synthesized with trans-1,4-bis(isocyanatomethyl)cyclohexane exhibit well-organized hard segment domains due to the high symmetry of the diisocyanate molecule. researchgate.net This organization results in strong intermolecular hydrogen bonds, which can be modeled through MD simulations to predict mechanical behavior. rubber.or.kr These simulations can help researchers understand how factors like hard segment content and the ratio of chain extenders influence the final properties of the polyurethane elastomer. rubber.or.kr

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing reaction mechanisms, such as the formation of urethane (B1682113) linkages from isocyanates.

DFT calculations can be applied to study the reactivity of the isocyanate groups on Cyclohexane, bis(isocyanatomethyl)- with hydroxyl groups from polyols or amine groups. These calculations can determine the activation energies for different reaction pathways, helping to understand the kinetics of polymerization. For instance, DFT can be used to unravel the mechanism of isocyanate trimerization, a side reaction that can lead to cross-linking, by identifying reactive intermediates and the catalytically active species involved. acs.org

While specific DFT studies focusing solely on Cyclohexane, bis(isocyanatomethyl)- are not abundant in publicly available literature, the principles are well-established from studies on other isocyanates. Such analyses reveal how the electronic environment of the isocyanate group, influenced by the cyclohexane ring, affects its reactivity compared to aromatic or other aliphatic isocyanates. The reaction between a thiol and an isocyanate, for example, can be very efficient and rapid, a characteristic that can be kinetically profiled using methods like real-time FTIR and corroborated with computational models. researchgate.net

Modeling of Structure-Property Relationships in Polyurethanes

Modeling the relationship between the chemical structure of a polyurethane's components and its macroscopic properties is a key area of research. For polyurethanes based on Cyclohexane, bis(isocyanatomethyl)-, these models aim to predict performance characteristics like tensile strength, Young's modulus, and thermal stability based on the monomer structures.

The symmetry and rigidity of the diisocyanate are critical factors. sci-hub.se Polyurethanes made from the trans-1,4-isomer of Cyclohexane, bis(isocyanatomethyl)- often exhibit superior mechanical properties compared to those made from other common aliphatic diisocyanates. rubber.or.krresearchgate.net This is attributed to the efficient packing of the hard segments, leading to enhanced crystallinity and strong hydrogen bonding networks. rubber.or.kr

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with observed physical properties. For example, studies have systematically varied the hard segment content and the type of chain extender in polyurethanes made with 1,4-bis(isocyanatomethyl)cyclohexane (B82432) to map out these relationships. rubber.or.kr These studies reveal that increasing the hard segment content generally leads to a higher degree of microphase separation and improved mechanical properties. rubber.or.kr

The table below summarizes findings from a study on polyurethane elastomers synthesized from trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI), demonstrating the influence of hard segment (HS) content on mechanical properties.

Hard Segment Content (wt%)Young's Modulus (MPa)Tensile Strength (MPa)Strain at Break (%)
206151500
3020251000

Data derived from studies on 1,4-H6XDI-based polyurethane elastomers, illustrating the trend of increasing modulus and strength with higher hard segment content. Actual values can vary based on the specific polyol and chain extender used. rubber.or.kr

These modeling efforts confirm that the choice of diisocyanate is a crucial design parameter, with the cycloaliphatic nature of Cyclohexane, bis(isocyanatomethyl)- offering a balance of properties, including light stability, which is superior to aromatic isocyanates. rubber.or.krresearchgate.net

Comparative Studies with Other Diisocyanates

Comparison with Aromatic Diisocyanates (e.g., MDI, TDI)

Aromatic diisocyanates, primarily Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), are the most widely used isocyanates in the polyurethane industry, largely due to their high reactivity and cost-effectiveness. researchgate.netrsc.orgpflaumer.com However, polyurethanes based on Cyclohexane (B81311), bis(isocyanatomethyl)-, an aliphatic diisocyanate, offer distinct performance advantages, particularly in applications demanding high durability.

Reactivity and Processing: Aromatic isocyanates exhibit higher reactivity than their aliphatic counterparts. rsc.orgpflaumer.com The electron-withdrawing nature of the aromatic ring in MDI and TDI makes the isocyanate (NCO) groups more susceptible to nucleophilic attack, leading to faster reaction rates with polyols and thus shorter curing times. pflaumer.commdpi.com This can be an advantage in high-throughput manufacturing processes. Conversely, the lower reactivity of Cyclohexane, bis(isocyanatomethyl)- can provide a longer pot life, allowing for more controlled processing in applications like casting.

Performance Properties: The most significant difference in performance lies in light stability. Polyurethanes based on aromatic diisocyanates are susceptible to photo-oxidation, which leads to yellowing and degradation upon exposure to UV radiation. rsc.orgpflaumer.com This severely limits their use in exterior or light-exposed applications where color stability is critical. In contrast, Cyclohexane, bis(isocyanatomethyl)-, being an aliphatic diisocyanate, produces polyurethanes with excellent UV stability and weather resistance, retaining their color and gloss over long periods. andersondevelopment.comevitachem.comepa.gov

While MDI- and TDI-based elastomers are known for their excellent mechanical properties, such as high tensile strength and hardness, materials derived from specific isomers of Cyclohexane, bis(isocyanatomethyl)- can meet or exceed these properties. researchgate.netpflaumer.com Specifically, elastomers made from trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) demonstrate superior mechanical and thermal properties. researchgate.netresearchgate.net The high symmetry and linear structure of the trans-1,4-H6XDI molecule allow for the formation of well-organized, crystalline hard segment domains, leading to enhanced phase separation between the hard and soft segments in the polymer matrix. researchgate.netresearchgate.net This results in high elasticity, superior tear strength, and excellent resilience, which can be better than those of MDI-based polyurethanes. andersondevelopment.comresearchgate.net Furthermore, aliphatic-based polyurethanes generally offer increased resistance to hydrolysis and thermal degradation compared to their aromatic counterparts. researchgate.netevitachem.com

Table 1: General Comparison of Cyclohexane, bis(isocyanatomethyl)- with Aromatic Diisocyanates

PropertyCyclohexane, bis(isocyanatomethyl)-Aromatic Diisocyanates (MDI, TDI)
UV Stability (Non-Yellowing)ExcellentPoor
ReactivityModerateHigh
Mechanical PropertiesExcellent, particularly with the trans-1,4 isomer (high resilience and tear strength)Excellent (high hardness and abrasion resistance)
Thermal StabilityGood to ExcellentGood, but can be lower than some aliphatics
Hydrolysis ResistanceExcellentModerate to Good
CostHigherLower

Comparison with Other Aliphatic Diisocyanates (e.g., HDI, IPDI, H12MDI, NBDI)

Within the class of aliphatic diisocyanates, Cyclohexane, bis(isocyanatomethyl)- is distinguished by its cycloaliphatic structure containing isocyanatomethyl groups. This structure imparts a unique combination of rigidity and symmetry compared to other common aliphatic diisocyanates like the linear Hexamethylene Diisocyanate (HDI) or the less symmetrical cycloaliphatics, Isophorone Diisocyanate (IPDI) and Dicyclohexylmethane-4,4'-diisocyanate (H12MDI or HMDI).

Structural and Mechanical Differences: Polyurethane elastomers based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have been shown to exhibit superior mechanical and dynamic viscoelastic properties compared to those derived from IPDI and H12MDI. researchgate.net The key to this enhanced performance, particularly for the 1,4-isomer (1,4-H6XDI), is its compact, highly symmetrical, and linear structure. This symmetry facilitates efficient packing and crystallization of the hard segments in the polyurethane, forming strong hydrogen bonds. researchgate.net

In contrast, IPDI is asymmetrical and has one primary and one secondary isocyanate group, leading to different reaction rates and less regular polymer chains. tuwien.at H12MDI, while cycloaliphatic, has a more complex and less symmetrical structure than 1,4-H6XDI. researchgate.net Studies have shown that HDI-based polyurethanes can have high tensile strength due to the crystallization ability of the linear hard segment. researchgate.net However, 1,4-H6XDI-based thermoplastic polyurethanes (TPUs) have demonstrated superior elasticity, including higher impact resilience and lower compression set, when compared to TPUs made from MDI and H12MDI at the same hardness level. researchgate.net One study comparing biodegradable TPUs found that those made with alicyclic diisocyanates like 1,3-bis(isocyanatomethyl)cyclohexane (B1196688) (BIMC) and H12MDI showed better mechanical performance than those made with the more flexible, linear HDI. tuwien.at

Table 2: Mechanical Property Comparison of TPUs (85A Hardness) Based on Different Diisocyanates

Property1,4-H6XDI-based TPUH12MDI-based TPUMDI-based TPU
Tensile Strength (MPa)Data not consistently available in direct comparisonData not consistently available in direct comparisonData not consistently available in direct comparison
Impact Resilience (%)ExcellentGoodGood
Compression Set (70°C, 22h, %)Low (Excellent)HigherHigher
Softening Temperature (°C)HighLowerLower

Note: This table is based on findings indicating the superior elasticity and thermal properties of 1,4-H6XDI-based TPUs compared to H12MDI and MDI-based TPUs of similar hardness. researchgate.net

Advantages of Cyclohexane, bis(isocyanatomethyl)- in Specific Applications

The unique property profile of Cyclohexane, bis(isocyanatomethyl)-, particularly the 1,4-isomer, translates into significant advantages in a range of demanding applications.

High-Performance Coatings and Elastomers: The primary advantage is the combination of excellent mechanical properties with outstanding lightfastness and weather resistance. epa.gov This makes it an ideal choice for automotive clear coats, aerospace coatings, and other protective finishes that require long-term color and gloss retention. pflaumer.comepa.govamericanchemistry.com Elastomers made from this diisocyanate exhibit high resilience, low compression set, and excellent tear strength, making them suitable for dynamic applications like industrial wheels, rollers, and conveyor belts. researchgate.netandersondevelopment.com

Optical Materials: The non-yellowing characteristic and ability to form clear polymers make it highly suitable for optical applications. evitachem.com It is used in the production of high-performance polyurethane resins for eyewear materials, including lenses and frames, where optical clarity and durability are paramount. evitachem.comwipo.int

Adhesives and Sealants: The compound is used to synthesize high-performance adhesives. sigmaaldrich.com For example, it can be a precursor for pressure-sensitive adhesives that offer strong adhesion, rapid strain recovery, and high optical transmittance, which is beneficial for advanced applications like foldable electronic displays and wearable medical devices. sigmaaldrich.com

Biomedical Applications: Because it can form biodegradable hydrogels, it has found use in biomedical research, such as in controlled drug delivery systems and in fabricating polymer hydrogels that mimic biological environments for cancer research. tuwien.atsigmaaldrich.com

Ultra-High Performance Applications: Elastomers based on trans-1,4-H6XDI are considered ultra-high-performance materials, with resilience and tear strength that are comparable or superior to those based on specialty aromatic diisocyanates like PPDI and TODI. andersondevelopment.com Crucially, it provides these dynamic properties along with the light stability that aromatic systems lack, opening up new application areas where both high mechanical performance and environmental durability are required. andersondevelopment.com

Future Research Directions

Development of Novel Polymer Architectures

Cyclohexane (B81311), bis(isocyanatomethyl)- is a key component in creating advanced polyurethanes and other polymers with unique properties. Its rigid cyclohexane ring contributes to the stiffness of the resulting materials. researchgate.net Research is ongoing to design and synthesize new polymer architectures with tailored characteristics.

Polyurethane Elastomers: Polyurethanes based on 1,3- and 1,4-bis(isocyanatomethyl)cyclohexane (B82432) have demonstrated superior mechanical and dynamic viscoelastic properties compared to those made with other aliphatic diisocyanates. researchgate.net Specifically, polyurethane elastomers (PUEs) created with the trans-1,4-isomer (1,4-H6XDI) exhibit well-organized hard segment domains due to the high symmetry of the diisocyanate molecule. researchgate.net This leads to strong hydrogen bonding and crystallization of the hard segments, resulting in excellent mechanical and thermal properties. researchgate.net Future work will likely focus on further optimizing the balance of hard and soft segments to create elastomers with a wider range of properties for various applications.

Polythiourethanes (PTUs): The deformation behavior of polythiourethane elastomers prepared from 1,4-bis(isocyanatomethyl)cyclohexane has been investigated. acs.org These studies provide insights into the molecular aggregation structure during elongation, revealing how the hard segment domains behave under strain. acs.org Further exploration into different chain extenders and polyols in PTU synthesis could lead to materials with enhanced durability and specific mechanical responses.

High Refractive Index Polymers: The high symmetry and cycloaliphatic nature of 1,4-bis(isocyanatomethyl)cyclohexane make it a suitable candidate for synthesizing optical polymers with a high refractive index. Research in this area aims to develop new materials for applications such as lenses and other optical components.

Exploration of Green Chemistry Routes for Synthesis

The traditional synthesis of isocyanates often involves hazardous chemicals like phosgene. researchgate.net A significant area of future research is the development of greener, more sustainable synthetic pathways for Cyclohexane, bis(isocyanatomethyl)- and its precursors.

Phosgene-Free Synthesis: The chemical industry is actively seeking to reduce its environmental impact by developing phosgene-free routes for isocyanate production. chemistryjournals.netrsc.org One promising approach involves the use of di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst. rsc.orgresearchgate.net Another avenue is the reductive carbonylation of nitroarenes. researchgate.net Research into adapting these methods for the synthesis of cycloaliphatic diisocyanates like Cyclohexane, bis(isocyanatomethyl)- is a key priority.

Bio-based Feedstocks: The use of renewable resources is a cornerstone of green chemistry. chemistryjournals.net Researchers are investigating the use of bio-based materials to produce precursors for diisocyanates. For instance, lignin-derived compounds like guaiacol (B22219) and vanillyl alcohol are being explored as starting materials for bio-based aromatic diisocyanates. rsc.orgresearchgate.net Similar strategies could be developed for cycloaliphatic diisocyanates, potentially utilizing bio-based cyclohexane derivatives.

Sustainable Polymerization Processes: Green chemistry principles are also being applied to the polymerization process itself. chemistryjournals.net This includes the use of alternative, less toxic solvents, biocatalysis, microwave-assisted synthesis, and flow chemistry. chemistryjournals.net The development of non-isocyanate polyurethanes (NIPUs) from bio-based cyclic carbonates and carbon dioxide is another significant area of research aimed at creating more sustainable polymer systems. rsc.org

Advanced Functionalization of Derived Materials

Modifying the surface and bulk properties of materials derived from Cyclohexane, bis(isocyanatomethyl)- can unlock new applications and enhance performance.

Surface Functionalization: Techniques like oxygen plasma treatment can be used to introduce oxygen-containing functional groups onto the surface of polyurethane films. nih.gov This can improve biocompatibility by enhancing the adhesion of human cells. nih.gov However, it can also increase bacterial adhesion, a factor that needs to be carefully considered for biomedical applications. nih.gov Future research will likely focus on developing more sophisticated surface modifications to achieve specific biological responses.

Incorporation of Functional Moieties: The functionalization of polymers can also be achieved by incorporating specific chemical groups into the polymer backbone or as side chains. For example, siloxane-functionalized molecules have been shown to create liquid materials at room temperature, which could be useful for fluidic optoelectronic applications. mdpi.com Similarly, incorporating functionalized carbohydrates, like modified wheat starch, can lead to more environmentally friendly polyurethanes with enhanced mechanical properties. researchgate.net

Development of Smart Materials: The unique properties of polymers derived from Cyclohexane, bis(isocyanatomethyl)- make them suitable for the development of "smart" materials that respond to external stimuli. For instance, copolyesters based on 1,4-cyclohexanedimethanol (B133615) (CHDM), a related cycloaliphatic monomer, are being investigated for smart film applications. mdpi.com Future research could explore the development of stimuli-responsive polyurethanes and polythiourethanes based on Cyclohexane, bis(isocyanatomethyl)-.

Q & A

Q. How can researchers address discrepancies in thermal stability data for polyurethanes derived from cyclohexane, bis(isocyanatomethyl)-?

  • Methodology :
  • Standardize TGA protocols (heating rate, atmosphere) to ensure reproducibility.
  • Correlate degradation profiles with polymer backbone structure using Py-GC/MS .
  • Investigate additive effects (e.g., flame retardants) on thermal decomposition pathways .

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